4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound with the molecular formula C14H16N4O2S. This compound is known for its unique structure, which includes a benzamide core linked to a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[(2-methylpropanoyl)amino]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide include:
- 3-[(2-methylpropanoyl)amino]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-[(2-methylpropanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H22N4O2S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(2-methylpropanoylamino)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H22N4O2S/c1-10(2)9-14-20-21-17(24-14)19-16(23)12-5-7-13(8-6-12)18-15(22)11(3)4/h5-8,10-11H,9H2,1-4H3,(H,18,22)(H,19,21,23) |
InChI Key |
KTAHMXYAIUKUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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